molecular formula C8H8FNO2 B8614245 N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine CAS No. 171179-83-2

N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine

Cat. No. B8614245
Key on ui cas rn: 171179-83-2
M. Wt: 169.15 g/mol
InChI Key: RQEXFOHYLLBDEF-UHFFFAOYSA-N
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Patent
US07915410B2

Procedure details

To a flask charged with 2-fluoro-6-methoxylbenzaldehyde (Compound A, 2.43 g, 15.8 mmol) and hydroxylamine hydrochloride (“NH2OH.HCl”, 1.2 g, 17.3 mmol) in ethanol (60 mL) and H2O (120 mL) was added-aq. NaOH (50% w/w 3.2 mL). The reaction mixture was stirred at room temperature for 1 hour. At the conclusion of this period, the reaction was neutralized with concentrated HCl to pH 7 and then extracted with methylene chloride (“CH2Cl2”, 3×200 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4 and filtered. The volatiles were removed under reduced pressure to provide 2-fluoro-6-methoxybenzaldehyde oxime, Compound B, as a white solid (2.45 g, 92%). m/z (ES+) 169 (M+H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=O.Cl.[NH2:13][OH:14].[OH-].[Na+].Cl>C(O)C.O>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=[N:13][OH:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)OC
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (“CH2Cl2”, 3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=NO)C(=CC=C1)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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